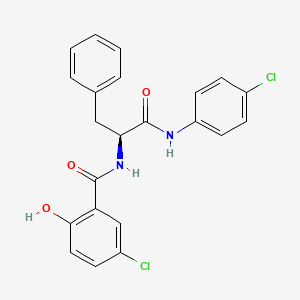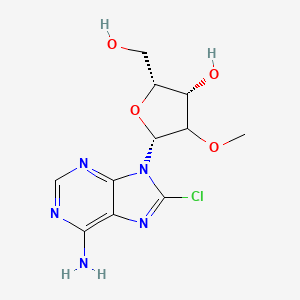
Cav|A2|A1&NET-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cav|A2|A1&NET-IN-2 is a dual inhibitor of the alpha-2-delta-1 subunit of voltage-gated calcium channels and the norepinephrine transporter. This compound has shown significant potential in the research of pain management due to its ability to inhibit these specific targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cav|A2|A1&NET-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups that enable its inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of Cav|A2|A1&NET-IN-2 requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Cav|A2|A1&NET-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing its inhibitory properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pH levels, and solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms. Substitution reactions can result in a variety of functionalized compounds with different biological activities.
Wissenschaftliche Forschungsanwendungen
Cav|A2|A1&NET-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of voltage-gated calcium channels and norepinephrine transporters.
Biology: Helps in understanding the role of these targets in cellular processes.
Medicine: Investigated for its potential in pain management and other neurological conditions.
Industry: Utilized in the development of new therapeutic agents targeting calcium channels and norepinephrine transporters.
Wirkmechanismus
Cav|A2|A1&NET-IN-2 exerts its effects by binding to the alpha-2-delta-1 subunit of voltage-gated calcium channels and the norepinephrine transporter. This binding inhibits the function of these targets, leading to a reduction in calcium influx and norepinephrine reuptake. The molecular pathways involved include the modulation of synaptic transmission and neuronal excitability, which are crucial for pain perception and other neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gabapentin: Another inhibitor of the alpha-2-delta-1 subunit, used in the treatment of neuropathic pain.
Pregabalin: Similar to gabapentin, with a higher affinity for the alpha-2-delta-1 subunit.
Desipramine: A norepinephrine reuptake inhibitor used as an antidepressant.
Uniqueness
Cav|A2|A1&NET-IN-2 is unique due to its dual inhibitory action on both the alpha-2-delta-1 subunit and the norepinephrine transporter. This dual action provides a broader therapeutic potential, particularly in pain management, compared to compounds that target only one of these pathways.
Eigenschaften
Molekularformel |
C22H26N6O2S |
|---|---|
Molekulargewicht |
438.5 g/mol |
IUPAC-Name |
2-amino-9-methyl-6-[3-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]phenyl]-7,8-dihydropyrimido[4,5-e][1,4]diazepin-5-one |
InChI |
InChI=1S/C22H26N6O2S/c1-24-9-8-18(19-7-4-12-31-19)30-16-6-3-5-15(13-16)28-11-10-27(2)20-17(21(28)29)14-25-22(23)26-20/h3-7,12-14,18,24H,8-11H2,1-2H3,(H2,23,25,26)/t18-/m0/s1 |
InChI-Schlüssel |
IWLOXSUFFLVQCV-SFHVURJKSA-N |
Isomerische SMILES |
CNCC[C@@H](C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=NC(=NC=C4C3=O)N)C |
Kanonische SMILES |
CNCCC(C1=CC=CS1)OC2=CC=CC(=C2)N3CCN(C4=NC(=NC=C4C3=O)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![(2R,3R)-3,5-Dihydroxy-2-(4-hydroxyphenyl)-8,8-dimethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromen-4-one](/img/structure/B12388642.png)
